![molecular formula C11H10N2O B1406863 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile CAS No. 1355334-42-7](/img/structure/B1406863.png)
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Overview
Description
Scientific Research Applications
Organic Synthesis and Labeling
Deuterium-Labelled Compounds
The synthesis of deuterium-labelled derivatives, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, involves 6-(furan-2-yl)-nicotinonitrile as a precursor. These compounds are synthesized through a Heck coupling reaction and are used for labeling, providing insights into the metabolic pathways and molecular interactions in research studies (Ismail & Boykin, 2004).
Antioxidant and Antimicrobial Research
Antioxidant Evaluation
Nicotinonitriles, synthesized through one-pot condensation involving nicotinonitrile intermediates, have been evaluated for their antioxidant properties. These compounds are crucial for understanding oxidative stress-related diseases and developing therapeutic agents (Gouda et al., 2016).
Medicinal Chemistry
Antiprotozoal Activity
The synthesis of aza-analogues of furamidine from nicotinonitrile precursors has shown significant antiprotozoal activity, providing a pathway for the development of new treatments for protozoal infections (Ismail et al., 2003).
Antimycobacterial Agents
The development of nicotinonitrile-based s-triazines through palladium-catalyzed C-C Suzuki coupling has yielded compounds with profound antimycobacterial activity, offering potential new treatments for tuberculosis (Patel et al., 2014).
Anticancer Research
Novel nicotinonitrile derivatives have been synthesized to investigate their antiproliferative activity, with certain compounds showing significant potential as anticancer agents by inducing apoptosis and inhibiting tyrosine kinase (El-Hashash et al., 2019).
Material Science and Fluorophore Development
NLO Materials
Nicotinonitrile derivatives have been synthesized and identified as a new class of materials with nonlinear optical (NLO) properties. These materials are essential for the development of optoelectronic devices (Raghukumar et al., 2003).
Fluorophore-Based Nicotinonitriles
A new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed, showing strong blue-green fluorescence emission. These compounds are promising for applications in materials science and as environmentally sensitive fluorophores (Hussein et al., 2019).
properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLTMRXYUUSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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